2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-13-4-5-15(14(2)12-13)21(18,19)16-6-3-7-17-8-10-20-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYCQDDHOAQOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzenesulfonyl chloride and 3-morpholin-4-ylpropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.
Procedure: The 2,4-dimethylbenzenesulfonyl chloride is added to a solution of 3-morpholin-4-ylpropylamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated sulfonamide groups.
Substitution: Substituted sulfonamides with different nucleophiles attached to the nitrogen.
Scientific Research Applications
2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The morpholin-4-ylpropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylbenzenesulfonamide: Lacks the morpholin-4-ylpropyl group, resulting in different solubility and bioactivity profiles.
N-(3-morpholin-4-ylpropyl)benzenesulfonamide: Lacks the methyl groups at positions 2 and 4, affecting its steric and electronic properties.
4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide: Has only one methyl group, leading to different chemical reactivity and biological activity.
Uniqueness
2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is unique due to the presence of both the 2,4-dimethyl substitution on the benzene ring and the morpholin-4-ylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
2,4-Dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being explored for various therapeutic applications, including enzyme inhibition and antimicrobial properties.
Chemical Structure and Synthesis
The compound's structure features a benzenesulfonamide core with two methyl groups at positions 2 and 4, and a morpholin-4-ylpropyl substituent. The synthesis typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine in an organic solvent under basic conditions. The reaction yields the desired sulfonamide after purification through recrystallization or chromatography.
The biological activity of 2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is primarily attributed to its ability to act as an enzyme inhibitor . The sulfonamide group mimics natural substrates, allowing it to bind to active sites on enzymes, thereby inhibiting their activity. This interaction is facilitated by the morpholin-4-ylpropyl group, which enhances solubility and bioavailability.
Enzyme Inhibition
Research indicates that compounds similar to 2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide exhibit significant binding affinities towards various carbonic anhydrases (CAs), which are crucial for physiological processes such as respiration and acid-base balance. In particular, studies have shown that modifications in the molecular structure can lead to enhanced inhibitory effects against specific CA isoforms .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity . Preliminary studies suggest that it may possess efficacy against certain bacterial strains, potentially through mechanisms involving disruption of bacterial metabolic pathways or inhibition of essential enzymes .
Case Studies and Research Findings
Comparative Analysis
When compared to structurally similar compounds, 2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide shows unique biological profiles due to the presence of both methyl groups and the morpholine moiety. For instance:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2,4-Dimethylbenzenesulfonamide | Lacks morpholine group | Lower solubility and bioactivity |
| N-(3-Morpholin-4-ylpropyl)benzenesulfonamide | Lacks methyl groups | Different steric properties affecting enzyme interaction |
| 4-Methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | One methyl group | Altered reactivity and biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
